molecular formula C36H59N9O10 B14201851 L-Leucyl-L-prolyl-L-glutaminyl-L-asparaginyl-L-isoleucyl-L-prolyl-L-proline CAS No. 922713-34-6

L-Leucyl-L-prolyl-L-glutaminyl-L-asparaginyl-L-isoleucyl-L-prolyl-L-proline

Cat. No.: B14201851
CAS No.: 922713-34-6
M. Wt: 777.9 g/mol
InChI Key: YBLYNIUUDBPIIG-FQQJYGDKSA-N
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Description

L-Leucyl-L-prolyl-L-glutaminyl-L-asparaginyl-L-isoleucyl-L-prolyl-L-proline is a peptide compound composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine, biology, and chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-prolyl-L-glutaminyl-L-asparaginyl-L-isoleucyl-L-prolyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like HBTU or DIC.

    Coupling: The activated amino acid is coupled to the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology, where the peptide is produced in microorganisms engineered to express the desired peptide sequence.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-prolyl-L-glutaminyl-L-asparaginyl-L-isoleucyl-L-prolyl-L-proline can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Various alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield free thiols.

Scientific Research Applications

L-Leucyl-L-prolyl-L-glutaminyl-L-asparaginyl-L-isoleucyl-L-prolyl-L-proline has several scientific research applications:

    Biology: Studied for its role in cell signaling and protein interactions.

    Medicine: Potential therapeutic applications, including antimicrobial and anticancer activities.

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Mechanism of Action

The mechanism of action of L-Leucyl-L-prolyl-L-glutaminyl-L-asparaginyl-L-isoleucyl-L-prolyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, it may inhibit or activate certain enzymes, affecting cellular processes like metabolism or signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Leucyl-L-prolyl-L-glutaminyl-L-asparaginyl-L-isoleucyl-L-prolyl-L-proline is unique due to its specific sequence and potential biological activities. Its combination of amino acids may confer distinct properties, making it valuable for specific research and therapeutic applications.

Properties

CAS No.

922713-34-6

Molecular Formula

C36H59N9O10

Molecular Weight

777.9 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C36H59N9O10/c1-5-20(4)29(35(53)44-15-7-10-25(44)34(52)45-16-8-11-26(45)36(54)55)42-31(49)23(18-28(39)47)41-30(48)22(12-13-27(38)46)40-32(50)24-9-6-14-43(24)33(51)21(37)17-19(2)3/h19-26,29H,5-18,37H2,1-4H3,(H2,38,46)(H2,39,47)(H,40,50)(H,41,48)(H,42,49)(H,54,55)/t20-,21-,22-,23-,24-,25-,26-,29-/m0/s1

InChI Key

YBLYNIUUDBPIIG-FQQJYGDKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(C)C)N

Origin of Product

United States

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